molecular formula C22H29N3O6 B1196917 3-[[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-oxoethyl]amino]-5-ethoxy-1H-indole-2-carboxylic acid ethyl ester

3-[[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-oxoethyl]amino]-5-ethoxy-1H-indole-2-carboxylic acid ethyl ester

Cat. No. B1196917
M. Wt: 431.5 g/mol
InChI Key: ONLPJGMXXNUEHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-oxoethyl]amino]-5-ethoxy-1H-indole-2-carboxylic acid ethyl ester is an indolyl carboxylic acid.

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

The compound is involved in the synthesis of various chemical structures, which are important in medicinal chemistry. For instance, it has been used in the three-component condensation process to create compounds such as ethyl 9-amino-10-cyano-1-oxo-3-phenyl-8-oxa-2-azaspiro[4.5]deca-3,6,9-triene-4-carboxylates, which have potential applications in medicinal chemistry due to their complex structures (Sabitov et al., 2020).

Spirocyclic Compounds in Drug Development

Spirocyclic compounds, such as those derived from 3-[[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-oxoethyl]amino]-5-ethoxy-1H-indole-2-carboxylic acid ethyl ester, are of interest in drug development. They have been synthesized and evaluated for various biological activities, including dopamine agonism. However, some studies have noted that certain spirocyclic compounds do not always exhibit the desired central nervous system activity (Brubaker & Colley, 1986).

Antiviral Research

The synthesis of certain derivatives of this compound has been explored for their potential antiviral activity. Studies have looked into the synthesis and pharmacological evaluation of various derivatives for activity against viruses like bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza (Ivashchenko et al., 2014).

Analytical and Environmental Chemistry

This compound has been used in the synthesis of polymers for environmental applications, such as the removal of water-soluble carcinogenic azo dyes and aromatic amines. Its derivatives have been found to be effective sorbents, indicating its potential use in environmental clean-up and analytical chemistry (Akceylan et al., 2009).

properties

Product Name

3-[[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-oxoethyl]amino]-5-ethoxy-1H-indole-2-carboxylic acid ethyl ester

Molecular Formula

C22H29N3O6

Molecular Weight

431.5 g/mol

IUPAC Name

ethyl 3-[[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)acetyl]amino]-5-ethoxy-1H-indole-2-carboxylate

InChI

InChI=1S/C22H29N3O6/c1-3-28-15-5-6-17-16(13-15)19(20(23-17)21(27)29-4-2)24-18(26)14-25-9-7-22(8-10-25)30-11-12-31-22/h5-6,13,23H,3-4,7-12,14H2,1-2H3,(H,24,26)

InChI Key

ONLPJGMXXNUEHT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=C2NC(=O)CN3CCC4(CC3)OCCO4)C(=O)OCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-oxoethyl]amino]-5-ethoxy-1H-indole-2-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
3-[[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-oxoethyl]amino]-5-ethoxy-1H-indole-2-carboxylic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
3-[[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-oxoethyl]amino]-5-ethoxy-1H-indole-2-carboxylic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
3-[[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-oxoethyl]amino]-5-ethoxy-1H-indole-2-carboxylic acid ethyl ester
Reactant of Route 5
3-[[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-oxoethyl]amino]-5-ethoxy-1H-indole-2-carboxylic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
3-[[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-oxoethyl]amino]-5-ethoxy-1H-indole-2-carboxylic acid ethyl ester

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